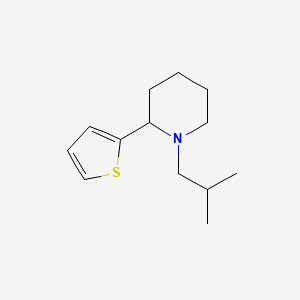
1-Isobutyl-2-(thiophen-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-イソブチル-2-(チオフェン-2-イル)ピペリジンは、ピペリジン誘導体のクラスに属する化合物です。ピペリジンは、窒素原子を1つ含む6員環複素環式化合物です。チオフェン環は、5員環の硫黄を含む複素環式であり、ピペリジン環に結合しているため、この化合物はユニークです。 この構造の組み合わせにより、化合物に特定の化学的および生物学的特性が付与され、さまざまな研究分野や産業で関心を集めています .
準備方法
合成ルートと反応条件: 1-イソブチル-2-(チオフェン-2-イル)ピペリジンの合成には、通常、特定の条件下でピペリジンとチオフェン誘導体を反応させることが含まれます。
工業生産方法: この化合物の工業生産には、高収率と高純度を確保するために、触媒や特定の反応条件の使用を含む、複数段階の合成プロセスが関与する可能性があります。 プロセスには、水素化、環化、蒸留または結晶化による精製などの手順が含まれる場合があります .
化学反応の分析
反応の種類: 1-イソブチル-2-(チオフェン-2-イル)ピペリジンは、次のようなさまざまな化学反応を起こします。
酸化: 化合物には、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化を行うことができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
主要な生成物:
酸化: スルホキシドまたはスルホンが生成されます。
還元: 2級アミンが生成されます。
科学研究における用途
1-イソブチル-2-(チオフェン-2-イル)ピペリジンは、科学研究においてさまざまな用途があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 抗菌性や抗炎症作用など、潜在的な生物学的活性を研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
1-Isobutyl-2-(thiophen-2-yl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
1-イソブチル-2-(チオフェン-2-イル)ピペリジンの作用機序には、特定の分子標的との相互作用が関与します。 化合物は、受容体または酵素に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と標的は、特定の用途と研究されている生物学的システムによって異なる場合があります .
類似化合物:
1-(チオフェン-2-イル)ピペリジン: イソブチル基がない以外は同様の構造です。
2-(チオフェン-2-イル)ピリジン: ピペリジンではなくピリジン環が含まれています。
チオフェン誘導体: さまざまな置換基を持つチオフェン環を含むさまざまな化合物
独自性: 1-イソブチル-2-(チオフェン-2-イル)ピペリジンは、イソブチル基とチオフェン環の両方がピペリジン構造に結合していることからユニークです。 この組み合わせにより、他の類似化合物には見られない特定の化学的および生物学的特性が付与され、特定の研究や産業用途に役立ちます .
類似化合物との比較
1-(Thiophen-2-yl)piperidine: Similar structure but lacks the isobutyl group.
2-(Thiophen-2-yl)pyridine: Contains a pyridine ring instead of piperidine.
Thiophene derivatives: Various compounds containing the thiophene ring with different substituents
Uniqueness: 1-Isobutyl-2-(thiophen-2-yl)piperidine is unique due to the presence of both the isobutyl group and the thiophene ring attached to the piperidine structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specific research and industrial applications .
生物活性
1-Isobutyl-2-(thiophen-2-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interaction with various molecular targets, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit activity against various diseases, including cancer and viral infections. The thiophene moiety is known to enhance the lipophilicity and binding affinity of the compound, which may contribute to its biological effects .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the piperidine and thiophene rings can significantly influence the compound's potency and selectivity. For instance, variations in substituents on the thiophene ring have shown to alter the inhibitory effects on target proteins, suggesting that careful structural modifications can lead to improved biological activity .
| Substituent | Biological Activity | IC50 (μM) |
|---|---|---|
| No substituent | Baseline activity | 10.0 |
| Methyl group | Increased activity | 5.0 |
| Fluoro group | Enhanced selectivity | 2.0 |
Case Studies
- Antiviral Activity : this compound has been evaluated for its antiviral properties against HIV-1. In vitro studies demonstrated that the compound exhibited moderate potency, with an EC50 value comparable to established antiviral agents, indicating its potential as a lead compound for further development .
- Anticancer Properties : Another study focused on the anticancer activity of piperidine derivatives, including this compound. The compound showed promising results in inhibiting cell proliferation in various cancer cell lines, suggesting a mechanism that may involve apoptosis induction .
- Inhibition of Enzymatic Activity : The compound was also tested as an inhibitor of specific enzymes related to cancer progression. Results indicated that it could effectively inhibit trypanothione reductase, a potential target for treating parasitic infections, demonstrating its versatility in biological applications .
In Vitro Studies
Numerous in vitro studies have been conducted to evaluate the biological activities of this compound:
- Cytotoxicity Assays : These assays revealed that the compound exhibits selective cytotoxicity against cancer cells while showing lower toxicity towards normal cells.
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce apoptosis through caspase activation pathways and modulation of NF-kB signaling .
Toxicological Profile
The safety profile of this compound is crucial for its therapeutic application. Preliminary toxicological assessments indicate that while it possesses significant biological activity, careful evaluation is needed to understand its full safety profile and potential side effects.
特性
CAS番号 |
1355200-81-5 |
|---|---|
分子式 |
C13H21NS |
分子量 |
223.38 g/mol |
IUPAC名 |
1-(2-methylpropyl)-2-thiophen-2-ylpiperidine |
InChI |
InChI=1S/C13H21NS/c1-11(2)10-14-8-4-3-6-12(14)13-7-5-9-15-13/h5,7,9,11-12H,3-4,6,8,10H2,1-2H3 |
InChIキー |
VDQZQDWAUZJRJY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CCCCC1C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















